[(E)-4-iodobut-3-en-2-yl]-trimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane is an organosilicon compound characterized by the presence of an iodine atom and a trimethylsilyl group attached to a butenyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane typically involves the reaction of 4-iodobut-3-en-2-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
4-iodobut-3-en-2-ol+trimethylsilyl chloride→this compound+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, which are critical for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted by other nucleophiles, such as halides, amines, or thiols.
Oxidation Reactions: The double bond in the butenyl chain can be oxidized to form epoxides or diols.
Reduction Reactions: The compound can be reduced to form saturated derivatives.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone or potassium tert-butoxide in THF.
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Major Products
Substitution: Formation of compounds like 4-bromo-3-en-2-yl-trimethylsilane.
Oxidation: Formation of 4-iodo-3,4-epoxybutane-2-yl-trimethylsilane.
Reduction: Formation of 4-iodobutane-2-yl-trimethylsilane.
Scientific Research Applications
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential intermediate in the synthesis of pharmaceutical compounds.
Material Science: Used in the preparation of silicon-containing polymers and materials.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Mechanism of Action
The mechanism of action of [(E)-4-iodobut-3-en-2-yl]-trimethylsilane in chemical reactions involves the reactivity of the iodine atom and the double bond in the butenyl chain. The iodine atom can act as a leaving group in substitution reactions, while the double bond can participate in addition reactions. The trimethylsilyl group provides steric protection and can be removed under specific conditions to reveal reactive intermediates.
Comparison with Similar Compounds
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane can be compared with other similar compounds such as:
[(E)-4-bromobut-3-en-2-yl]-trimethylsilane: Similar reactivity but with a bromine atom instead of iodine.
[(E)-4-chlorobut-3-en-2-yl]-trimethylsilane: Less reactive than the iodine derivative.
[(E)-4-fluorobut-3-en-2-yl]-trimethylsilane: Even less reactive due to the strong carbon-fluorine bond.
The uniqueness of this compound lies in the high reactivity of the iodine atom, making it a versatile intermediate in organic synthesis.
Properties
Molecular Formula |
C7H15ISi |
---|---|
Molecular Weight |
254.18 g/mol |
IUPAC Name |
[(E)-4-iodobut-3-en-2-yl]-trimethylsilane |
InChI |
InChI=1S/C7H15ISi/c1-7(5-6-8)9(2,3)4/h5-7H,1-4H3/b6-5+ |
InChI Key |
NXMBSVSADCMDQY-AATRIKPKSA-N |
Isomeric SMILES |
CC(/C=C/I)[Si](C)(C)C |
Canonical SMILES |
CC(C=CI)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.